2-(2-Bromo-3-methoxyphenyl)acetonitrile
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Overview
Description
2-(2-Bromo-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of acetonitrile, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetonitrile typically involves the bromination of 3-methoxyacetophenone followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromoacetophenone is then subjected to a cyanation reaction using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Sodium amide (NaNH2) in liquid ammonia or sodium ethoxide (NaOEt) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: 2-(2-Amino-3-methoxyphenyl)acetonitrile, 2-(2-Thio-3-methoxyphenyl)acetonitrile.
Reduction: 2-(2-Bromo-3-methoxyphenyl)ethylamine.
Oxidation: 2-(2-Bromo-3-hydroxyphenyl)acetonitrile, 2-(2-Bromo-3-oxo-phenyl)acetonitrile.
Scientific Research Applications
2-(2-Bromo-3-methoxyphenyl)acetonitrile has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal chemistry: It is used in the development of new drug candidates, particularly those targeting neurological and inflammatory diseases.
Material science: It is utilized in the preparation of advanced materials, such as liquid crystals and polymers.
Biological studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards its molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-methoxyphenyl)acetonitrile
- 2-(2-Bromo-4-methoxyphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-(2-Bromo-6-methoxyphenyl)acetonitrile
Uniqueness
2-(2-Bromo-3-methoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of the nitrile group further enhances its versatility in various chemical transformations and applications.
Properties
CAS No. |
128828-87-5 |
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Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(2-bromo-3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 |
InChI Key |
VFPUUTVNFLDGGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)CC#N |
Origin of Product |
United States |
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